3-{[1-(4-methylbenzoyl)piperidin-3-yl]oxy}pyridazine
Description
3-{[1-(4-Methylbenzoyl)piperidin-3-yl]oxy}pyridazine (Chemical Name: BK64431, CAS: 2034437-69-7) is a heterocyclic compound with the molecular formula C₁₇H₁₉N₃O₂ and a molecular weight of 297.35 g/mol . Its structure comprises a pyridazine ring linked via an ether oxygen to a piperidin-3-yl group, which is further substituted at the nitrogen by a 4-methylbenzoyl moiety.
Properties
IUPAC Name |
(4-methylphenyl)-(3-pyridazin-3-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-13-6-8-14(9-7-13)17(21)20-11-3-4-15(12-20)22-16-5-2-10-18-19-16/h2,5-10,15H,3-4,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFSBCNSVJZWMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCC(C2)OC3=NN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(4-methylbenzoyl)piperidin-3-yl]oxy}pyridazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 4-methylbenzoyl chloride and piperidine.
Attachment of the Pyridazine Ring: The piperidine intermediate is then reacted with a pyridazine derivative under specific conditions to form the desired compound. This step often requires the use of a base and a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of 3-{[1-(4-methylbenzoyl)piperidin-3-yl]oxy}pyridazine may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(4-methylbenzoyl)piperidin-3-yl]oxy}pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used in aqueous or organic solvents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
The compound 3-{[1-(4-methylbenzoyl)piperidin-3-yl]oxy}pyridazine has garnered attention in various scientific research applications due to its unique structural features and potential therapeutic benefits. This article explores its applications, focusing on medicinal chemistry, biological activities, and potential industrial uses.
Medicinal Chemistry
The compound is primarily studied for its potential as a pharmaceutical agent. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit inhibitory effects on cancer cell lines. The presence of the piperidine and pyridazine rings may enhance binding to specific receptors involved in tumor growth .
- C-KIT Inhibition : Research into related compounds has shown that they can inhibit c-KIT kinase, which is implicated in several cancers, including gastrointestinal stromal tumors. This suggests that 3-{[1-(4-methylbenzoyl)piperidin-3-yl]oxy}pyridazine could be explored for similar therapeutic applications .
Biological Activities
The biological activities of this compound are of significant interest:
- Neuropharmacology : Compounds with piperidine structures have been associated with neuroactive properties, potentially offering benefits in treating neurological disorders. Studies on similar compounds suggest they may modulate neurotransmitter systems .
- Anti-inflammatory Properties : Some derivatives of pyridazine have shown anti-inflammatory effects in vitro, indicating that 3-{[1-(4-methylbenzoyl)piperidin-3-yl]oxy}pyridazine might possess similar properties, warranting further investigation .
Industrial Applications
Beyond medicinal uses, this compound may find applications in various industrial sectors:
- Agricultural Chemistry : Compounds with similar structures have been investigated for their potential as agrochemicals, particularly in pest control formulations due to their biological activity against certain pests.
- Material Science : The unique chemical structure may allow for modifications leading to novel materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Case Study 1: Anticancer Efficacy
A study focused on the anticancer properties of pyridazine derivatives demonstrated that modifications to the piperidine ring significantly enhanced cytotoxicity against specific cancer cell lines. This supports the hypothesis that 3-{[1-(4-methylbenzoyl)piperidin-3-yl]oxy}pyridazine could be effective against tumors expressing c-KIT mutations.
Case Study 2: Neuroprotective Effects
Research on piperidine derivatives indicated potential neuroprotective effects in models of neurodegeneration. These findings suggest that the compound could be evaluated for its ability to protect neuronal cells from oxidative stress and apoptosis.
Mechanism of Action
The mechanism of action of 3-{[1-(4-methylbenzoyl)piperidin-3-yl]oxy}pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Similarities and Differences
The compound shares a common pyridazine-piperidine scaffold with several analogues. Key structural variations arise from substitutions on the piperidine nitrogen or modifications to the heterocyclic systems. Below is a comparative analysis:
Table 1: Structural Comparison of BK64431 with Selected Analogues
Key Observations:
BK64431 vs. In contrast, BK65606 incorporates a thiadiazole ring with a propyl chain, introducing sulfur-based polarity and metabolic stability considerations . The molecular weight difference (~36 g/mol) reflects the bulkier thiadiazole substituent in BK65606, which may influence bioavailability.
Piperazine vs. Piperidine-based analogues (e.g., 1-methylpiperidin-4-yl) are less basic, favoring membrane permeability.
Hypothesized Pharmacological and Physicochemical Properties
While direct pharmacological data are unavailable in the provided evidence, structural insights allow for inferred comparisons:
Lipophilicity :
Metabolic Stability :
Target Interaction :
- The pyridazine ring in BK64431 and analogues may act as a hydrogen bond acceptor, while substituents like 4-methylbenzoyl could engage in hydrophobic binding pockets. Piperazine derivatives might target receptors requiring cationic interactions (e.g., serotonin or dopamine receptors) .
Biological Activity
3-{[1-(4-methylbenzoyl)piperidin-3-yl]oxy}pyridazine (CAS No. 2034437-69-7) is a synthetic organic compound that has gained attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a pyridazine ring linked to a piperidine moiety, which is further substituted with a 4-methylbenzoyl group. The distinctive arrangement of these functional groups suggests promising applications in various biological contexts, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The chemical structure of 3-{[1-(4-methylbenzoyl)piperidin-3-yl]oxy}pyridazine can be represented as follows:
This structure allows for diverse interactions with biological targets, influencing its pharmacological profile.
The mechanism of action of 3-{[1-(4-methylbenzoyl)piperidin-3-yl]oxy}pyridazine involves its interaction with specific enzymes or receptors, potentially modulating their activity. Research indicates that this compound may influence cell cycle progression and induce apoptosis in cancer cells, similar to other pyridazine derivatives .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyridazine derivatives. For instance, compounds structurally similar to 3-{[1-(4-methylbenzoyl)piperidin-3-yl]oxy}pyridazine have exhibited significant anti-proliferative effects against various cancer cell lines, including breast cancer cells (T-47D and MDA-MB-231).
Table 1: Anticancer Activity of Pyridazine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 11l | T-47D | 0.43 ± 0.01 | Induces apoptosis |
| Compound 11m | MDA-MB-231 | 0.99 ± 0.01 | Alters cell cycle progression |
These findings suggest that the compound may act through mechanisms involving cell cycle arrest and apoptosis induction .
Antimicrobial Activity
In addition to anticancer properties, pyridazine derivatives have been investigated for their antimicrobial activities. While specific data on 3-{[1-(4-methylbenzoyl)piperidin-3-yl]oxy}pyridazine is limited, related compounds have demonstrated notable antibacterial and antifungal effects, indicating potential applications in treating infections .
Case Studies
- Study on Breast Cancer Cell Lines : A study evaluated the cytotoxic effects of various pyridazine derivatives on breast cancer cell lines, revealing that certain derivatives significantly inhibited cell proliferation and induced apoptosis through cell cycle alterations. The results indicated a strong correlation between structural modifications and biological activity, underscoring the therapeutic potential of these compounds .
- Synergistic Effects with Chemotherapy : Some studies explored the combination of pyridazine derivatives with established chemotherapeutic agents like doxorubicin, revealing enhanced cytotoxicity in resistant cancer cell lines. This synergistic effect suggests that these compounds could be valuable in overcoming drug resistance in cancer therapy .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-{[1-(4-methylbenzoyl)piperidin-3-yl]oxy}pyridazine, and how can intermediates be optimized?
- Methodology : The compound can be synthesized via coupling reactions involving 3-aminopyridazine derivatives. A common approach involves:
Aminopyridazine activation : React 3-aminopyridazine with methyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate to form pyrimido[1,2-b]pyridazin-4-ones .
Functionalization : Introduce the 4-methylbenzoyl-piperidinyl moiety via nucleophilic substitution or transition-metal-catalyzed coupling.
- Optimization : Monitor reaction progress using HPLC or TLC. Adjust solvent polarity (e.g., 2-propanol vs. primary alkanols) to influence "ring-switching" outcomes and reduce byproducts .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Key Techniques :
- NMR spectroscopy : Confirm regiochemistry of the piperidin-3-yloxy group and 4-methylbenzoyl substitution .
- X-ray crystallography : Resolve stereochemical ambiguities, as demonstrated for structurally similar pyridazine derivatives (e.g., 3-chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can contradictory biological activity data for pyridazine derivatives be systematically addressed?
- Approach :
Orthogonal assays : Validate anti-bacterial or anti-viral activity using both in vitro (e.g., MIC determination) and in silico (docking studies targeting bacterial DNA gyrase or viral proteases) .
Purity assessment : Exclude confounding effects of impurities (e.g., residual solvents or unreacted intermediates) via HPLC-UV/ELSD .
Solubility profiling : Use ESOL Log S calculations to correlate bioactivity with physiochemical properties .
Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR)?
- Design Principles :
- Piperidine/pyridazine modifications : Substitute the 4-methylbenzoyl group with electron-withdrawing (e.g., sulfonyl) or bulky groups to assess steric/electronic effects on receptor binding .
- Bioisosteric replacement : Replace the pyridazine core with triazolopyridines (e.g., [1,2,4]triazolo[4,3-a]pyridine) to enhance metabolic stability .
- Synthesis : Use diazonium salt intermediates (e.g., 4-oxo-4H-pyrimido[1,2-b]pyridazine-3-diazonium tetrafluoroborates) to introduce diverse substituents .
Q. How can reaction yields be improved in multi-step syntheses involving sensitive intermediates?
- Optimization Strategies :
- Temperature control : Perform diazonium salt reactions at 50–80°C to minimize decomposition .
- Green chemistry : Replace toxic oxidants (e.g., Cr(VI)) with NaOCl/ethanol systems for oxidative cyclization, achieving >70% yields .
- Purification : Use alumina plugs or silica gel chromatography to isolate pure heterocycles .
Q. What computational tools are recommended for predicting metabolic pathways or toxicity?
- Tools :
- ADMET prediction : Use SwissADME or ADMETlab to estimate BBB permeability, CYP inhibition (e.g., CYP3A4), and P-gp substrate potential .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict reactivity with biological targets .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported anti-inflammatory vs. pro-inflammatory effects of pyridazine derivatives?
- Hypothesis Testing :
Cell-type specificity : Test compound activity in primary macrophages (e.g., RAW 264.7) versus epithelial cells.
Dose-response curves : Identify biphasic effects (anti-inflammatory at low doses vs. cytotoxic at high doses) .
Off-target profiling : Screen for kinase inhibition (e.g., JAK/STAT pathways) using phosphoproteomics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
